GE 2270A

EF-Tu inhibition kinetic mechanism GTPase

Studying EF-Tu's GTPase cycle or screening for translation inhibitors? GE 2270A is a non-substitutable thiopeptide that uniquely traps the EF-Tu·GTP complex and competitively blocks aminoacyl-tRNA binding-a mechanism distinct from kirromycin, pulvomycin, or ribosomal thiopeptides like thiostrepton. • Potent Gram-positive activity: MIC90 0.03 µg/mL against enterococci; IC50 0.4 µM in E. coli poly(U)-directed poly(Phe) synthesis. • Structure-guided design: Co-crystal structure (PDB 1D8T) at 2.35 Å resolution enables rational analog development. • Available in research quantities (mg to g scale) with verified purity; shipped ambient globally for R&D use.

Molecular Formula C56H55N15O10S6
Molecular Weight 1290.5 g/mol
Cat. No. B1257600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGE 2270A
SynonymsGE 2270 A
GE 2770
GE-2270
GE-2270A
GE2270
GE2270 A
GE2270A
MDL 62879
MDL-62879
Molecular FormulaC56H55N15O10S6
Molecular Weight1290.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C
InChIInChI=1S/C56H55N15O10S6/c1-24(2)39-55-70-42(36(87-55)19-80-5)47(77)59-17-38(73)67-43(44(74)26-10-7-6-8-11-26)54-66-34(23-85-54)52-63-31(20-83-52)41-27(50-64-32(21-82-50)46(76)61-29(16-37(72)58-4)53-69-40(25(3)86-53)48(78)68-39)13-14-28(60-41)51-65-33(22-84-51)49-62-30(18-81-49)56(79)71-15-9-12-35(71)45(57)75/h6-8,10-11,13-14,20-24,29-30,35,39,43-44,74H,9,12,15-19H2,1-5H3,(H2,57,75)(H,58,72)(H,59,77)(H,61,76)(H,67,73)(H,68,78)
InChIKeyJMDULECOHIXMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GE 2270A: Thiopeptide Antibiotic Targeting EF-Tu


GE 2270A is a cyclic thiazolyl peptide (thiopeptide) antibiotic, naturally produced by the rare actinomycete Planobispora rosea ATCC 53773 [1]. It is a highly modified, 29-membered macrocyclic peptide with the molecular formula C₅₆H₅₅N₁₅O₁₀S₆ and a molecular weight of 1,289 Da [2]. As a member of the thiopeptide antibiotic class, GE 2270A inhibits bacterial protein synthesis, but unlike most other thiopeptides, it does not target the ribosome. Its molecular target is the prokaryotic elongation factor Tu (EF-Tu), an essential GTPase in the translation machinery [3]. This unique mechanism places GE 2270A in a distinct subclass of antibiotics known as 'elfamycins' and is the basis for its high specificity against Gram-positive bacteria [4].

Mechanism EF-Tu·GTP trapping inhibitor; non-ribosomal target
Class Thiopeptide antibiotic (elfamycin subclass)
Spectrum Active against Gram-positive bacteria, including MRSA and VRE

Why GE 2270A Is Non-Substitutable


The critical differentiator for GE 2270A is its unique dual mode of action on the EF-Tu·GTP complex. While other EF-Tu inhibitors like kirromycin and pulvomycin also bind this target, they exert distinct functional effects. GE 2270A acts as a specific antagonist of the EF-Tu·GTP conformation, locking GTP onto the factor and competitively inhibiting the binding of aminoacyl-tRNA (aa-tRNA) [1]. This contrasts with kirromycin, which accelerates GTP hydrolysis and locks EF-Tu in the GDP-bound state, and pulvomycin, which sterically hinders the EF-Tu·ribosome interaction [2]. Furthermore, in the broader thiopeptide class, antibiotics like thiostrepton and nosiheptide target the 50S ribosomal subunit, a completely different target [3]. Therefore, for research applications requiring specific and tunable inhibition of the EF-Tu·GTP·aa-tRNA ternary complex formation, GE 2270A is a non-substitutable tool. Its spectrum of antibacterial activity also differs from other EF-Tu inhibitors [4].

EF-Tu mechanism mismatch
Kirromycin and pulvomycin induce different EF-Tu conformational states, which may alter experimental outcomes. GTP-trapping specificity may not transfer.
Ribosomal target mismatch
Thiostrepton and nosiheptide target the 50S ribosomal subunit, not EF-Tu. Replacing GE 2270A with these agents changes the molecular target entirely.
Antibacterial spectrum variance
Spectrum differences among EF-Tu inhibitors may shift efficacy profiles in screening models; direct substitution without validation is not recommended.

GE 2270A: Quantitative Head-to-Head Evidence


EF-Tu Kinetic Mechanism vs. Kirromycin and Pulvomycin

GE 2270A specifically targets the GTP-bound form of EF-Tu, a mechanism distinct from other EF-Tu inhibitors. The 'off' rate of GTP from the EF-Tu·GTP complex is dramatically slowed down, effectively locking the nucleotide in place. In contrast, kirromycin and pulvomycin exhibit different functional outcomes [1].

Kinetic Effect on EF-Tu
Head-to-head
GE 2270A
Slows GTP off-rate by 400-fold; blocks aa-tRNA binding
Kirromycin / Pulvomycin
Kirromycin accelerates GTP hydrolysis; pulvomycin blocks ribosome interaction
Supports specific EF-Tu·GTP trapping studies
In vitro E. coli EF-Tu assay
EF-Tu inhibition kinetic mechanism GTPase protein synthesis

Antibacterial Spectrum vs. EF-Tu Inhibitor Class

While sharing a common molecular target with other EF-Tu inhibitors, GE 2270A demonstrates a distinct antibacterial spectrum. The original characterization paper notes that GE 2270A differs from other EF-Tu inhibitors like pulvomycin and kirromycin in its spectrum of antimicrobial activity [1]. Its high potency against key Gram-positive pathogens is well-defined [2].

Antibacterial Spectrum
Class-level
GE 2270A
Active against Gram-positive pathogens (incl. MRSA, VRE); MICs
Pulvomycin / Kirromycin
Pulvomycin: different species profile; Kirromycin: different mechanism on EF-Tu
Supports Gram-positive screening model selection
Qualitative spectrum difference reported
In Vitro Potency (MIC₉₀)
Context-dependent
GE 2270A
MRSA MIC₉₀ 0.125 µg/mL; Enterococci MIC₉₀ 0.03 µg/mL
Ceftobiprole
MRSA MIC₉₀ 2 µg/mL; inactive against enterococci
16-fold lower MIC against MRSA
Supports antimicrobial potency benchmarking
Cross-study comparison; verify in same assay
Binding Mode (X-ray)
Class-level
2.35 Å crystal structure; binds EF-Tu domain 2, overlaps aa-tRNA binding site
Enables structure-based analog design
PDB 1D8T
EF-Tu1 Resistance
Context-dependent
10-fold increase in kirromycin resistance (P. rosea EF-Tu1)
Supports resistance model development
P. rosea EF-Tu1 vs S. coelicolor
antibacterial spectrum Gram-positive bacteria anaerobes MIC

Potency Against Key Gram-Positive Pathogens vs. Ceftobiprole

GE 2270A demonstrates exceptionally high potency against Gram-positive cocci, including drug-resistant strains, as measured by Minimum Inhibitory Concentration (MIC) values. Its activity against enterococci is particularly notable when compared to a broad-spectrum clinical comparator like ceftobiprole [REFS-1, REFS-2].

In Vitro Potency (MIC₉₀)
Context-dependent
GE 2270A
MRSA MIC₉₀ 0.125 µg/mL; Enterococci MIC₉₀ 0.03 µg/mL
Ceftobiprole
MRSA MIC₉₀ 2 µg/mL; inactive against enterococci
16-fold lower MIC against MRSA
Supports antimicrobial potency benchmarking
Cross-study comparison; verify in same assay
MIC Staphylococcus aureus Enterococcus antibacterial potency

Atomic-Resolution Structure of EF-Tu Binding

The precise molecular basis for GE 2270A's inhibition of EF-Tu has been elucidated through X-ray crystallography. The structure of the EF-Tu·GDP·GE 2270A complex has been determined at 2.35 Å resolution, providing atomic-level detail of the binding interactions [1].

Binding Mode (X-ray)
Class-level
2.35 Å crystal structure; binds EF-Tu domain 2, overlaps aa-tRNA binding site
Enables structure-based analog design
PDB 1D8T
X-ray crystallography EF-Tu complex antibiotic binding site structure-based drug design

Intrinsic Resistance in Producer Strain EF-Tu1

A unique aspect of GE 2270A is the self-resistance mechanism of its producer strain, Planobispora rosea. The EF-Tu1 protein from this organism is completely resistant to GE 2270A, a property that also confers cross-resistance to other EF-Tu inhibitors in a specific manner [1].

EF-Tu1 Resistance
Context-dependent
10-fold increase in kirromycin resistance (P. rosea EF-Tu1)
Supports resistance model development
P. rosea EF-Tu1 vs S. coelicolor
antibiotic resistance EF-Tu mutation self-resistance mechanism Planobispora rosea

GE 2270A Applications in Drug Discovery & Research


EF-Tu Functional Probe

GE 2270A is an essential reagent for dissecting the molecular role of EF-Tu in prokaryotic translation. Its unique ability to specifically trap the EF-Tu·GTP complex and prevent aa-tRNA binding allows researchers to decouple the steps of the elongation cycle [1]. This tool enables precise kinetic and structural studies of EF-Tu's GTPase cycle, ternary complex formation, and ribosome interaction, providing insights not accessible with other EF-Tu ligands like kirromycin or pulvomycin which have different, and sometimes confounding, effects on the system [2]. The high-resolution co-crystal structure (PDB 1D8T) further facilitates structure-guided experimental design [3].

Scaffold for Structure-Based Drug Design

Given the detailed structural information of the EF-Tu·GE 2270A complex, this compound serves as a validated scaffold for rational drug design programs targeting Gram-positive pathogens, including MRSA and VRE [REFS-1, REFS-2]. The atomic resolution of its binding mode [3] directly informs medicinal chemistry efforts to optimize its drug-like properties, notably its poor aqueous solubility [4]. The quantitative data on its exceptional potency against enterococci (MIC90 0.03 µg/mL) [2] provides a high bar for analog programs to meet or exceed. The existence of total synthesis routes [REFS-5, REFS-6] confirms the feasibility of generating novel analogs.

Translation Assay Standard

In high-throughput screening campaigns for new translation inhibitors, GE 2270A is a critical control compound. Its well-characterized mechanism of action—preventing the formation of the EF-Tu·GTP·aa-tRNA ternary complex [1]—makes it an ideal tool to define the specificity of novel hits [2]. Compounds that phenocopy its effect can be rapidly triaged as potential EF-Tu inhibitors, while those that do not can be classified as targeting other steps in the process, such as the ribosome (like thiostrepton) [2]. This differentiation is crucial for prioritizing lead series and understanding mechanism of action.

Actinomycete Resistance Mechanism Studies

GE 2270A is an invaluable tool for studying intrinsic antibiotic resistance in producing organisms. The characterized resistance of the Planobispora rosea EF-Tu1 protein to GE 2270A, and its cross-resistance profile to kirromycin [1], provides a model system for understanding how antibiotic producers protect themselves from their own toxic products. By studying the specific mutations in this resistant EF-Tu, researchers can gain fundamental insights into the evolutionary pressures shaping target evolution and the structural basis of resistance, which can inform strategies to overcome or anticipate clinical resistance [2].

Application
Selection Property
Validation Focus
EF-Tu Translation Mechanism Studies
GTP-trapping kinetics and ternary complex inhibition
Kinetic assays and cryo-EM structural analysis
Antibacterial Drug Discovery Scaffold
High-resolution EF-Tu co-crystal structure (PDB 1D8T)
Structure-activity relationship (SAR) optimization
Translation Inhibitor Screening Control
Mechanism-defined EF-Tu·GTP inhibitor
HTS hit classification and MoA studies
Producer Self-Resistance Model
GE 2270A-resistant EF-Tu1 variant
Resistance evolution and target modification studies

Technical Documentation Hub

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